molecular formula C12H14O3 B8609159 methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate

methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate

Cat. No.: B8609159
M. Wt: 206.24 g/mol
InChI Key: NBWDATWCIURNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is an organic compound with a complex structure that includes a phenyl ring substituted with a hydroxy group and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxy-3-prop-2-enylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-oxo-3-prop-2-enylphenyl)acetic acid.

    Reduction: Formation of 2-(4-hydroxy-3-prop-2-enylphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyphenyl)acetate: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.

    Methyl 2-(3-prop-2-enylphenyl)acetate: The hydroxy group is absent, affecting its reactivity and applications.

Uniqueness

Methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate is unique due to the presence of both the hydroxy and prop-2-enyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h3,5-7,13H,1,4,8H2,2H3

InChI Key

NBWDATWCIURNHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 4-alloxyphenylacetate (3.1 grams) in dry ortho-dichlorobenzene (50 mL) was refluxed for 25 hours. The solvent was removed under reduced pressure, and the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane) to afford the tittle compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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